molecular formula C8H7N3O5 B565170 Furazolidone-d4 CAS No. 1217222-76-8

Furazolidone-d4

Cat. No. B565170
M. Wt: 229.184
InChI Key: PLHJDBGFXBMTGZ-QIBFQDEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .


Synthesis Analysis

Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .


Molecular Structure Analysis

Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .


Chemical Reactions Analysis

Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .

Scientific Research Applications

Application in Aquaculture

  • Scientific Field : Aquaculture and Environmental Science .
  • Methods of Application : In a study, high performance liquid chromatography (HPLC) was used to separate and purify FZD from the sea cucumber culture sediment, and the purified effluent was combined with a substrate of gold nanoparticles (Au NPs) for surface enhanced Raman spectroscopy (SERS) detection .
  • Results or Outcomes : The absolute detection limit of FZD by SERS is 1 ng, and the detection limit of FZD in actual sediment samples is less than 1 μg/kg. The cost and period of FZD analysis by HPLC-SERS are greatly reduced for the omission of derivatization compared with the traditional mass spectrometry method .

Application as an Analytical Standard

  • Scientific Field : Analytical Chemistry .
  • Summary of the Application : Furazolidone-d4 is an isotopically labeled compound typically used for the quantitation of furazolidone .
  • Methods of Application : Furazolidone-d4 may be used as an internal standard for the determination of furazolidone in pig muscle, liver and kidney tissues by high performance liquid chromatography-ultraviolet detection (HPLC-UV) and LC coupled to tandem mass spectrometry (MS/MS) .
  • Results or Outcomes : The use of Furazolidone-d4 as an internal standard allows for accurate quantitation of furazolidone in various biological samples .

Application in Treating Leukemia

  • Scientific Field : Medical and Health Sciences .
  • Summary of the Application : Furazolidone (FZD), a synthetic nitrofuran drug, has been reported to have novel applications in treating leukemia .

Application in Treating Leishmaniasis

  • Scientific Field : Medical and Health Sciences .
  • Summary of the Application : Furazolidone (FZD) has been reported to have applications in treating leishmaniasis, a disease caused by protozoan parasites .

Application in Environmental Monitoring

  • Scientific Field : Environmental Science .
  • Methods of Application : In a study, high performance liquid chromatography (HPLC) was used to separate and purify FZD from the sea cucumber culture sediment, and the purified effluent was combined with a substrate of gold nanoparticles (Au NPs) for surface enhanced Raman spectroscopy (SERS) detection .
  • Results or Outcomes : The absolute detection limit of FZD by SERS is 1 ng, and the detection limit of FZD in actual sediment samples is less than 1 μg/kg. The cost and period of FZD analysis by HPLC-SERS are greatly reduced for the omission of derivatization compared with the traditional mass spectrometry method .

Application in Veterinary Medicine

  • Scientific Field : Veterinary Medicine .
  • Summary of the Application : Furazolidone-d4 is an isotopically labeled compound typically used for the quantitation of furazolidone .
  • Methods of Application : Furazolidone-d4 may be used as an internal standard for the determination of furazolidone in pig muscle, liver and kidney tissues by high performance liquid chromatography-ultraviolet detection (HPLC-UV) and LC coupled to tandem mass spectrometry (MS/MS) .
  • Results or Outcomes : The use of Furazolidone-d4 as an internal standard allows for accurate quantitation of furazolidone in various biological samples .

Safety And Hazards

Furazolidone is suspected of causing genetic defects and is harmful to aquatic life . It may cause anemia, so its use in infants up to 1 month of age is not recommended . It is also recognized by the FDA as a mutagen/carcinogen and can no longer be used since 1991 .

properties

IUPAC Name

4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-QIBFQDEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675914
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazolidone-d4

CAS RN

1217222-76-8
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217222-76-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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